molecular formula C23H16F3N3O4 B2438058 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-93-9

3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2438058
CAS RN: 921840-93-9
M. Wt: 455.393
InChI Key: YSWSOMWRTAIPHA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H16F3N3O4 and its molecular weight is 455.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Antithrombotic Compounds : A study by Furrer et al. (1994) described the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones, which are similar in structure to the compound , and their potential as antithrombotic compounds with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

  • Antiandrogenic, Antiviral, and Antiflu Agents : Farghaly et al. (2012) synthesized a series of benzo[5',6']pyrano[4',3':4,5]pyrido[2,3-d]triazolo[4,3-a]pyrimidine-7,13(3H)-diones, which are structurally related, and evaluated their potential as antiandrogenic, anti HCV (Hepatitis C Virus), and anti H1N1 (Influenza A virus) agents (Farghaly, Abbas, Abdalla, & Mahgoub, 2012).

  • Catalysis and Antitumor Activities : A study by Lu et al. (2015) on pyrimidine derivatives coordination complexes, which are related in structure to the compound , explored their synthesis, structures, catalytic properties, and antitumor activities (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).

Pharmacological Properties

  • Analgesic, Anti-inflammatory, and Antimicrobial Activities : Giles et al. (2011) synthesized a new group of pyrimidine derivatives and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. This study provides insights into the potential pharmacological applications of pyrimidine-based compounds (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).

Chemical Synthesis Techniques

  • Microwave-assisted Synthesis : Shaaban (2008) reported the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, which is a feature in the compound , demonstrating advanced techniques in chemical synthesis (Shaaban, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 3-aminopyridine and 1,3-benzodioxole-5-carboxaldehyde. The second intermediate is 1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 4-(trifluoromethyl)benzaldehyde and 3-aminopyridine. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-aminopyridine", "1,3-benzodioxole-5-carboxaldehyde", "4-(trifluoromethyl)benzaldehyde", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- 3-aminopyridine is reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base and a solvent to form the first intermediate.", "Synthesis of 1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- 4-(trifluoromethyl)benzaldehyde is reacted with 3-aminopyridine in the presence of a base and a solvent to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction in the presence of a base and a solvent to form the final product." ] }

CAS RN

921840-93-9

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H16F3N3O4

Molecular Weight

455.393

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16F3N3O4/c24-23(25,26)16-6-3-14(4-7-16)11-28-17-2-1-9-27-20(17)21(30)29(22(28)31)12-15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2

InChI Key

YSWSOMWRTAIPHA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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